Dimethyl dithiobispropionimidate
Overview
Description
Dimethyl dithiobispropionimidate is a homobifunctional, cleavable, and membrane-permeable crosslinker. It contains amine-reactive imidoester groups at each end of an 8-atom spacer arm, with a central disulfide bond that can be cleaved using reducing agents . This compound is widely used in biochemical and molecular biology applications due to its ability to form stable amidine bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl dithiobispropionimidate is synthesized through the reaction of dimethylamine with 3,3’-dithiobispropionyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Dimethyl dithiobispropionimidate primarily undergoes:
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: The imidoester groups react with primary amines at pH 8-10 to form amidine bonds.
Major Products
Amidine Bonds: Formed through the reaction of imidoester groups with primary amines.
Cleaved Disulfide Bonds: Resulting from the reduction of the central disulfide bond.
Scientific Research Applications
Dimethyl dithiobispropionimidate is used in various scientific research applications:
Protein-Protein Interactions: It is used to reversibly crosslink and stabilize protein-protein interactions.
Chromatin Immunoprecipitation (ChIP) Assays: Stabilizes protein interactions prior to ChIP assays to capture indirect protein interactions.
Biomolecule Separation: Functionalized diatomaceous earth particles with this compound are used for efficient biomolecule separation.
Mechanism of Action
Dimethyl dithiobispropionimidate exerts its effects through the formation of stable amidine bonds with primary amines. The imidoester groups react rapidly with primary amine-containing molecules at pH 8-10, forming amidine bonds. The central disulfide bond can be cleaved by reducing agents, allowing for reversible crosslinking . This mechanism is particularly useful in studying protein-protein interactions and stabilizing protein complexes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl suberimidate dihydrochloride: A non-cleavable analog used for stable crosslinking.
Dimethyl pimelimidate dihydrochloride: Another non-cleavable analog with a different spacer arm length.
3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): A cleavable crosslinker with similar properties.
Uniqueness
Dimethyl dithiobispropionimidate is unique due to its cleavable disulfide bond, allowing for reversible crosslinking. This property makes it particularly useful in applications where temporary stabilization of protein interactions is required .
Properties
IUPAC Name |
methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXWTVHCRPVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSSCCC(=N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38285-78-8 (di-HCl) | |
Record name | Dimethyl dithiobispropionimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50974489 | |
Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38285-78-8, 59012-54-3 | |
Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl dithiobispropionimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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